1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(4-fluorophenyl)-1-methyl-, (4a-alpha,5-beta,9b-alpha)-
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Overview
Description
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(4-fluorophenyl)-1-methyl-, (4a-alpha,5-beta,9b-alpha)- is a complex organic compound with a unique structure that includes a fluorophenyl group and a hexahydroindeno-pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(4-fluorophenyl)-1-methyl-, (4a-alpha,5-beta,9b-alpha)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(4-fluorophenyl)-1-methyl-, (4a-alpha,5-beta,9b-alpha)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups such as halides or amines.
Scientific Research Applications
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(4-fluorophenyl)-1-methyl-, (4a-alpha,5-beta,9b-alpha)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(4-fluorophenyl)-1-methyl-, (4a-alpha,5-beta,9b-alpha)- involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may inhibit certain enzymes or bind to specific receptors, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
1H-Indeno(1,2-b)pyridine derivatives: These compounds share a similar core structure but differ in their functional groups.
Fluorophenyl compounds: These compounds contain a fluorophenyl group, similar to the target compound.
Uniqueness
1H-Indeno(1,2-b)pyridine, 2,3,4,4a,5,9b-hexahydro-5-(4-fluorophenyl)-1-methyl-, (4a-alpha,5-beta,9b-alpha)- is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88763-54-6 |
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Molecular Formula |
C19H20FN |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
(4aR,5R,9bR)-5-(4-fluorophenyl)-1-methyl-2,3,4,4a,5,9b-hexahydroindeno[1,2-b]pyridine |
InChI |
InChI=1S/C19H20FN/c1-21-12-4-7-17-18(13-8-10-14(20)11-9-13)15-5-2-3-6-16(15)19(17)21/h2-3,5-6,8-11,17-19H,4,7,12H2,1H3/t17-,18-,19+/m1/s1 |
InChI Key |
ZLKQOOAHHPICIU-QRVBRYPASA-N |
Isomeric SMILES |
CN1CCC[C@H]2[C@@H]1C3=CC=CC=C3[C@H]2C4=CC=C(C=C4)F |
Canonical SMILES |
CN1CCCC2C1C3=CC=CC=C3C2C4=CC=C(C=C4)F |
Origin of Product |
United States |
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